Arildone

Description

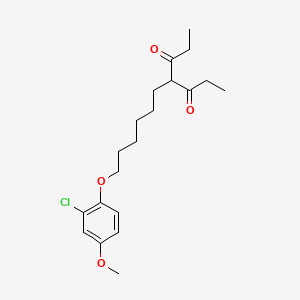

This compound is a novel aryl diketone with activity against both DNA and RNA viruses. This compound interacts directly with the poliovirus capsid and prevents uncoating in infected cells. It also inhibits herpes simplex virus type 2 protein synthesis and viral DNA replication by an unknown mechanism of action.

Properties

CAS No. |

56219-57-9 |

|---|---|

Molecular Formula |

C20H29ClO4 |

Molecular Weight |

368.9 g/mol |

IUPAC Name |

4-[6-(2-chloro-4-methoxyphenoxy)hexyl]heptane-3,5-dione |

InChI |

InChI=1S/C20H29ClO4/c1-4-18(22)16(19(23)5-2)10-8-6-7-9-13-25-20-12-11-15(24-3)14-17(20)21/h11-12,14,16H,4-10,13H2,1-3H3 |

InChI Key |

DIXRMZGIJNJUGL-UHFFFAOYSA-N |

SMILES |

CCC(=O)C(CCCCCCOC1=C(C=C(C=C1)OC)Cl)C(=O)CC |

Canonical SMILES |

CCC(=O)C(CCCCCCOC1=C(C=C(C=C1)OC)Cl)C(=O)CC |

Appearance |

Solid powder |

Other CAS No. |

56219-57-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

arildone Win 38020 Win-38020 |

Origin of Product |

United States |

Foundational & Exploratory

Arildone: A Technical Guide to its Discovery, Mechanism, and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arildone, a phenoxy-alkyl β-diketone, emerged from the Sterling-Winthrop Research Institute in the late 1970s as a novel, broad-spectrum antiviral agent. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and historical development of this compound. It is intended to be a resource for researchers in virology and medicinal chemistry, offering detailed experimental protocols, quantitative antiviral activity data, and a historical perspective on this early example of a rationally designed antiviral compound.

Discovery and History

This compound (4-[6-(2-chloro-4-methoxy)phenoxyl]hexyl-3,5-heptanedione) was first reported by Diana and colleagues at the Sterling-Winthrop Research Institute in 1977 as part of a series of β-diketones with antiviral properties.[1] Its discovery was a significant step in the era of antiviral drug development, which was beginning to move from serendipitous findings to more rational, mechanism-based drug design.[2] The Sterling-Winthrop Research Centre, a hub of pharmaceutical research, was instrumental in the development of numerous therapeutic agents.[3]

The initial research focused on developing compounds with broad-spectrum activity against both DNA and RNA viruses. This compound demonstrated notable in vitro activity against a range of viruses, including poliovirus, herpes simplex virus, and others, marking it as a promising lead compound for further investigation.[4]

Synthesis of this compound

The synthesis of this compound was achieved through a multi-step process, as detailed in the medicinal chemistry literature of the time. The general scheme involves the condensation of key intermediates to construct the final phenoxy-alkyl β-diketone structure.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative synthesis of this compound, based on published methods.[5]

Step 1: Synthesis of 1-(2-chloro-4-methoxyphenoxy)-6-bromohexane

-

To a solution of 2-chloro-4-methoxyphenol in acetone, add an equimolar amount of potassium carbonate.

-

Add a molar excess of 1,6-dibromohexane to the mixture.

-

Reflux the reaction mixture for 24 hours.

-

After cooling, filter the mixture to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield 1-(2-chloro-4-methoxyphenoxy)-6-bromohexane.

Step 2: Synthesis of 1-(2-chloro-4-methoxyphenoxy)-6-iodohexane

-

Dissolve the 1-(2-chloro-4-methoxyphenoxy)-6-bromohexane in acetone.

-

Add a molar excess of sodium iodide.

-

Reflux the mixture for 12 hours.

-

Cool the reaction mixture and filter to remove the precipitated sodium bromide.

-

Evaporate the acetone to yield the crude iodo-derivative.

Step 3: Synthesis of this compound

-

Prepare the lithium salt of 3,5-heptanedione by treating it with a strong base such as lithium diisopropylamide (LDA) in a suitable solvent like diethyl ether or a mixture of ether and dimethylformamide (DMF) at low temperature.

-

Add the 1-(2-chloro-4-methoxyphenoxy)-6-iodohexane to the solution of the lithium salt of 3,5-heptanedione.

-

Allow the reaction to proceed at room temperature for several hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the final product, this compound, by column chromatography.

Antiviral Activity

This compound exhibits a broad spectrum of antiviral activity in vitro against both DNA and RNA viruses. Its primary mechanism of action against picornaviruses, such as poliovirus, is the inhibition of viral uncoating.[6]

Quantitative In Vitro Antiviral Activity

The antiviral efficacy of this compound has been quantified using plaque reduction assays against a variety of viruses. The 50% plaque reduction concentration is a standard measure of in vitro antiviral activity.

| Virus | Virus Type | Host Cell | 50% Plaque Reduction Concentration (µg/mL) | Reference |

| Murine Cytomegalovirus | DNA | - | 3-5 | [4] |

| Semliki Forest Virus | RNA | - | 3-5 | [4] |

| Vesicular Stomatitis Virus | RNA | - | 3-5 | [4] |

| Coxsackievirus A9 | RNA | - | 3-5 | [4] |

| Herpes Simplex Virus Type 2 | DNA | - | ≤ 2 | [7][8] |

Experimental Protocol: Plaque Reduction Assay

The following is a generalized protocol for determining the antiviral activity of a compound like this compound using a plaque reduction assay, a standard method in virology.[7][9][10]

-

Cell Culture Preparation:

-

Seed a suitable host cell line (e.g., HeLa cells for poliovirus) in 6-well plates at a density that will result in a confluent monolayer after 24 hours of incubation at 37°C in a 5% CO₂ atmosphere.[7]

-

-

Virus Dilution:

-

Prepare serial dilutions of the virus stock in serum-free cell culture medium to determine the appropriate concentration that yields a countable number of plaques (typically 50-100 plaques per well).

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound in cell culture medium.

-

-

Infection and Treatment:

-

Wash the confluent cell monolayers with phosphate-buffered saline (PBS).

-

Inoculate the cells with the diluted virus suspension (e.g., 300 µL per well) and incubate for 30-50 minutes at room temperature with gentle rocking to allow for viral adsorption.[8]

-

After the adsorption period, remove the virus inoculum.

-

-

Overlay and Incubation:

-

Overlay the infected cells with a semi-solid medium (e.g., a mixture of 2X culture medium and 1.5% agarose) containing the various concentrations of this compound.[8]

-

Allow the overlay to solidify at room temperature.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 48-72 hours for poliovirus).[8]

-

-

Plaque Visualization and Quantification:

-

After the incubation period, fix the cells with a 10% formaldehyde solution for at least 30 minutes.[8]

-

Remove the overlay and stain the cell monolayer with a 0.5% crystal violet solution for 5 minutes.[8]

-

Gently wash the wells with water to remove excess stain.

-

Count the number of plaques in each well. The 50% plaque reduction concentration is calculated by determining the concentration of this compound that reduces the number of plaques by 50% compared to the virus control (no drug).

-

Mechanism of Action: Inhibition of Viral Uncoating

The primary mechanism of action of this compound against picornaviruses is the inhibition of viral uncoating.[6] This class of antiviral agents, often referred to as "capsid binders," function by stabilizing the viral capsid, thereby preventing the release of the viral RNA into the host cell cytoplasm.[11]

This compound and similar compounds bind to a hydrophobic pocket within the viral capsid protein VP1.[11] This binding event stabilizes the capsid structure, preventing the conformational changes that are necessary for the release of the viral genome, which are normally triggered by the acidic environment of the endosome.[4]

In Vivo Efficacy: Animal Models

The antiviral activity of this compound was also evaluated in animal models of viral infection. A key study demonstrated its efficacy in preventing paralysis and death in mice infected with poliovirus.

Experimental Protocol: Mouse Model of Poliovirus Infection

The following is a representative protocol for an in vivo study of this compound in a mouse model of poliovirus infection.[5][12]

-

Animal Model:

-

Use a susceptible mouse strain (e.g., ICR mice or transgenic mice expressing the human poliovirus receptor).[5]

-

-

Virus Challenge:

-

Infect the mice with a lethal dose of a mouse-adapted poliovirus strain (e.g., MEF-1 strain of type 2 poliovirus) via intracerebral inoculation.[5]

-

-

Drug Administration:

-

Administer this compound via intraperitoneal injection or oral gavage. The drug can be suspended in a vehicle such as gum tragacanth or solubilized in corn oil.[5]

-

A typical dosage regimen might be 32 mg/kg administered twice daily.[5]

-

Initiate treatment at a specified time relative to the viral challenge (e.g., shortly after infection or with a delay to assess therapeutic efficacy).[5]

-

-

Monitoring and Endpoints:

-

Monitor the mice daily for signs of paralysis and mortality for a defined observation period (e.g., 21 days).

-

Primary endpoints include the prevention of paralysis and death.

-

Secondary endpoints can include the analysis of viral titers in the central nervous system (brain and spinal cord) at various time points post-infection to confirm the inhibition of viral replication.[5]

-

Clinical Development

Despite its promising in vitro and in vivo preclinical data, the systemic development of this compound for indications such as poliovirus infection did not progress to late-stage clinical trials. However, a topical formulation of this compound was evaluated in a clinical trial for the treatment of recurrent genital herpes.

Clinical Trial of Topical this compound

A multicenter, randomized, placebo-controlled, double-blind trial was conducted to evaluate an 8% this compound cream for the treatment of recurrent genital herpes.[7][8]

-

Patient Population: 145 patients with recurrent genital herpes.[7][8]

-

Treatment: Patients initiated therapy within 24 hours of lesion onset and applied the cream six times daily for seven days.[7]

-

Results: The study found that topical this compound was largely ineffective in treating acute recurrences of genital herpes. While there was a statistically significant reduction in the duration of viral shedding in women and itching in men, there were no significant differences in the duration of pain, time to crusting or healing of lesions, or the development of new lesions compared to placebo.[7] Mild local irritation was a common side effect, occurring in both the this compound and placebo groups.[7] Studies on the skin penetration of this compound suggested that while it accumulated in the stratum corneum, its absorption into the deeper layers of the epidermis where the virus resides was limited.[13]

Conclusion

This compound represents a significant milestone in the history of antiviral drug discovery. As one of the early rationally designed antiviral compounds, it demonstrated the potential of targeting specific viral processes, in this case, the uncoating of picornaviruses. While its clinical development was ultimately limited, the research on this compound and other capsid-binding inhibitors paved the way for the development of other antiviral agents and contributed valuable knowledge to the fields of virology and medicinal chemistry. This technical guide has provided a detailed overview of the discovery, synthesis, mechanism of action, and historical context of this compound, serving as a comprehensive resource for the scientific community.

References

- 1. Picornavirus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral drugs–: history and obstacles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro antiviral activities of myristic acid analogs against human immunodeficiency and hepatitis B viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Picornavirus uncoating - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, Win-38020-药物合成数据库 [drugfuture.com]

- 6. Evolutionary and Structural Overview of Human Picornavirus Capsid Antibody Evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Poliovirus: Generation, Quantification, Propagation, Purification, and Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. protocols.io [protocols.io]

- 11. journals.asm.org [journals.asm.org]

- 12. Prolonged intracerebral infection with poliovirus in asymptomatic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Alpha/Beta Interferon Response Controls Tissue Tropism and Pathogenicity of Poliovirus - PMC [pmc.ncbi.nlm.nih.gov]

Arildone: A Technical Guide to Its Antiviral Spectrum Against DNA and RNA Viruses

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arildone, a synthetic aryl-diketone, has demonstrated a broad-spectrum antiviral activity, inhibiting the replication of both DNA and RNA viruses. This technical guide provides a comprehensive overview of the antiviral spectrum of this compound, including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and an exploration of its mechanisms of action against various viral pathogens.

Antiviral Spectrum and Efficacy

This compound has been shown to be effective against a range of DNA and RNA viruses. The following tables summarize the available quantitative data on its antiviral activity.

Table 1: Antiviral Activity of this compound against DNA Viruses

| Virus Family | Virus | Cell Line | Assay Type | Endpoint | Result | Citation |

| Herpesviridae | Murine Cytomegalovirus (MCMV) | - | Virus Replication Assay | 64% reduction in replication | 3 µg/mL | [1] |

| Herpesviridae | Herpes Simplex Virus Type 2 (HSV-2) | BSC1 cells | Plaque Assay | - | Active | [2] |

Table 2: Antiviral Activity of this compound against RNA Viruses

| Virus Family | Virus | Cell Line | Assay Type | Endpoint | Result | Citation |

| Picornaviridae | Poliovirus Type 2 | HeLa cells | Plaque Reduction Assay | 50% reduction in plaque numbers | 3 to 5 µg/mL | [1] |

| Picornaviridae | Coxsackievirus A9 | - | Virus Replication Assay | 98% reduction in replication | 3 µg/mL | [1] |

| Togaviridae | Semliki Forest Virus | - | Virus Replication Assay | 68% reduction in replication | 3 µg/mL | [1] |

| Rhabdoviridae | Vesicular Stomatitis Virus (VSV) | - | Virus Replication Assay | 94% reduction in replication | 3 µg/mL | [1] |

| Picornaviridae | Acute Hemorrhagic Conjunctivitis Viruses | Tissue Culture | Infectivity Assay | Inhibition of infectivity | - | [3][4] |

Mechanisms of Action

The antiviral mechanism of this compound varies depending on the virus.

Inhibition of Viral Uncoating (RNA Viruses)

Against poliovirus, a non-enveloped RNA virus, this compound's primary mechanism of action is the inhibition of viral uncoating.[5] By stabilizing the viral capsid, this compound prevents the release of the viral RNA into the cytoplasm, a critical step for the initiation of viral replication.

Interference with Early Replication Events (DNA Viruses)

In the case of Herpes Simplex Virus Type 2 (HSV-2), a DNA virus, this compound appears to interfere with early events in the viral replication cycle that occur before the synthesis of viral DNA.[2] While the precise molecular target has not been fully elucidated, studies have shown that in the presence of this compound, neither viral DNA nor viral proteins are synthesized.[2]

Experimental Protocols

Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.

Materials:

-

Confluent monolayer of susceptible host cells (e.g., HeLa for poliovirus, BSC1 for HSV-2) in 6-well plates.

-

Virus stock of known titer.

-

This compound stock solution (dissolved in a suitable solvent like DMSO).

-

Culture medium (e.g., MEM with 2% fetal bovine serum).

-

Overlay medium (e.g., culture medium with 0.5% agarose).

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

Procedure:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).

-

Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 PFU/well).

-

Adsorb the virus for 1 hour at 37°C, with gentle rocking every 15 minutes.

-

Remove the virus inoculum and wash the cell monolayers with PBS.

-

Add the different concentrations of this compound or control medium to the respective wells.

-

Overlay the cells with an equal volume of overlay medium and allow it to solidify at room temperature.

-

Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque development (typically 2-3 days).

-

Fix the cells with 10% formalin for at least 30 minutes.

-

Remove the agarose overlay and stain the cells with crystal violet solution for 15-20 minutes.

-

Gently wash the wells with water and allow them to dry.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. The 50% inhibitory concentration (IC50) is the concentration of this compound that reduces the plaque number by 50%.

Viral Protein Synthesis Inhibition Assay

This assay determines the effect of a compound on the synthesis of viral proteins.

Materials:

-

Confluent monolayer of susceptible host cells.

-

Virus stock.

-

This compound.

-

Culture medium deficient in a specific amino acid (e.g., methionine-free medium).

-

Radiolabeled amino acid (e.g., [³⁵S]-methionine).

-

Lysis buffer.

-

SDS-PAGE equipment.

-

Autoradiography or phosphorimaging system.

Procedure:

-

Infect cells with the virus in the presence or absence of this compound.

-

At various times post-infection, starve the cells in amino acid-deficient medium for 30-60 minutes.

-

Pulse-label the cells by adding the radiolabeled amino acid to the medium for a short period (e.g., 30 minutes).

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Separate the proteins in the lysates by SDS-PAGE.

-

Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the radiolabeled viral proteins.

-

Quantify the intensity of the viral protein bands to determine the extent of inhibition by this compound.

Conclusion

This compound exhibits a notable antiviral activity against a variety of DNA and RNA viruses. Its mechanisms of action, which include the inhibition of viral uncoating and interference with early replication events, make it an interesting candidate for further antiviral drug development. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other potential antiviral agents. Further research is warranted to fully elucidate its molecular targets and to expand the understanding of its antiviral spectrum.

References

- 1. Antiviral activity of this compound on deoxyribonucleic acid and ribonucleic acid viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Activity of this compound with or without interferon against acute hemorrhagic conjunctivitis viruses in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activity of this compound with or without interferon against acute hemorrhagic conjunctivitis viruses in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of uncoating of poliovirus by this compound, a new antiviral drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Arildone: A Technical Guide to its Chemical Structure, Properties, and Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arildone, with the IUPAC name 4-[6-(2-chloro-4-methoxyphenoxy)hexyl]heptane-3,5-dione, is a synthetic antiviral compound that has demonstrated a broad spectrum of activity against both DNA and RNA viruses.[1][2][3] Developed in the late 1970s, it has been a subject of interest for its unique mechanism of action, particularly its ability to inhibit the uncoating of picornaviruses. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and antiviral properties, pharmacokinetics, and toxicological profile of this compound, intended for researchers and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is characterized by a central heptane-3,5-dione moiety linked to a 2-chloro-4-methoxyphenoxy group via a hexyl chain.[1][2] This structure imparts specific physicochemical properties that are crucial for its biological activity.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 4-[6-(2-chloro-4-methoxyphenoxy)hexyl]heptane-3,5-dione |

| CAS Number | 56219-57-9[4][5] |

| Molecular Formula | C₂₀H₂₉ClO₄[4] |

| Molecular Weight | 368.90 g/mol [4] |

| SMILES | CCC(=O)C(CCCCCCOC1=C(C=C(C=C1)OC)Cl)C(=O)CC |

| InChI | InChI=1S/C20H29ClO4/c1-4-18(22)16(19(23)5-2)10-8-6-7-9-13-25-20-12-11-15(24-3)14-17(20)21/h11-12,14,16H,4-10,13H2,1-3H3 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Solid powder | [4] |

| logP (predicted) | 5.2 | [2][6] |

| pKa (strongest acidic, predicted) | 10.1 | |

| Solubility | Soluble in DMSO | [4] |

No experimental data for melting point, boiling point, or aqueous solubility were found in the public domain.

Antiviral Activity and Mechanism of Action

This compound exhibits a broad range of antiviral activity, inhibiting the replication of various DNA and RNA viruses.[1][2][3] Its primary mechanisms of action differ depending on the viral family.

Picornaviruses (e.g., Poliovirus)

The most well-characterized mechanism of this compound is its inhibition of picornavirus uncoating.[1][7][8] It acts as a capsid-binding agent, inserting into a hydrophobic pocket within the viral capsid protein VP1. This binding stabilizes the capsid, preventing the conformational changes necessary for the release of the viral RNA into the host cell cytoplasm.

Diagram 1: Proposed Mechanism of this compound in Poliovirus Uncoating Inhibition

Caption: this compound inhibits poliovirus replication by preventing viral uncoating.

Herpes Simplex Virus (HSV)

Against Herpes Simplex Virus (HSV), particularly HSV-2, this compound's mechanism is different. It has been shown to inhibit viral protein synthesis and DNA replication.[1][2] The precise molecular target for this activity is not as well-defined as its interaction with the picornavirus capsid.

Table 3: Antiviral Activity of this compound against various viruses

| Virus | Assay | Endpoint | Concentration (µg/mL) |

| Murine Cytomegalovirus | Plaque Reduction | 50% reduction | 3 - 5 |

| Semliki Forest Virus | Plaque Reduction | 50% reduction | 3 - 5 |

| Vesicular Stomatitis Virus | Plaque Reduction | 50% reduction | 3 - 5 |

| Coxsackievirus A9 | Plaque Reduction | 50% reduction | 3 - 5 |

Pharmacokinetics and Metabolism

Studies on the pharmacokinetics of this compound indicate that its absorption and distribution are dependent on the route of administration. Following topical and intravaginal administration in mice, this compound is extensively absorbed. However, after oral administration in rats and monkeys, and vaginal administration in dogs, only low levels of the unchanged drug are detected in the systemic circulation, suggesting significant first-pass metabolism. The major urinary metabolites identified are chloromethoxyphenol and its sulfate ester, as well as chlorohydroquinone sulfate. The plasma half-life of this compound in monkeys after intravenous administration is approximately 0.5 hours.

Toxicology

Preclinical studies have provided some insights into the safety profile of this compound. In human studies with topical application, a vanishing cream formulation was well-tolerated.[9] However, a 90% dimethyl sulfoxide (DMSO) solution was associated with a high incidence of erythematous reactions at the site of application.[9] No systemic intolerance was observed with either formulation.[9] A comprehensive summary of preclinical toxicology studies, including acute, sub-chronic, and chronic toxicity, as well as reproductive and genetic toxicity, is not publicly available.

Experimental Protocols

Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound by measuring the reduction in the number of viral plaques.

Diagram 2: Workflow for a Plaque Reduction Assay

Caption: A typical workflow for determining antiviral activity using a plaque reduction assay.

Detailed Methodology:

-

Cell Culture: Seed a suitable host cell line (e.g., Vero cells for HSV, HeLa cells for poliovirus) in 24-well plates and incubate until a confluent monolayer is formed.[10]

-

Compound Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO) and then in cell culture medium.

-

Virus Preparation: Dilute the virus stock to a concentration that produces a countable number of plaques (typically 50-100 PFU per well).

-

Infection: Remove the growth medium from the cell monolayers. In separate tubes, pre-incubate the virus with each dilution of this compound for a defined period (e.g., 1 hour at 37°C). Add the virus-drug mixture to the cells. Include a virus-only control and a mock-infected control.

-

Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

-

Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Visualization and Counting: Fix the cells (e.g., with formalin) and stain with a dye (e.g., crystal violet).[10] Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the drug concentration.[10]

Viral Uncoating Inhibition Assay

This assay is designed to specifically assess the ability of a compound to block the uncoating step of the viral life cycle.

Diagram 3: Logical Flow of a Viral Uncoating Inhibition Assay

Caption: A logical diagram illustrating the key steps in a viral uncoating inhibition assay.

Detailed Methodology:

-

Cell Culture and Infection: Grow a monolayer of susceptible cells. Infect the cells with a high multiplicity of infection (MOI) of the virus (e.g., poliovirus) in the presence of varying concentrations of this compound.

-

Synchronization of Infection: The infection can be synchronized by performing the initial binding step at a low temperature (e.g., 4°C) to allow attachment but prevent entry and uncoating.

-

Initiation of Uncoating: Shift the temperature to 37°C to allow viral entry and uncoating.

-

Sample Collection: At different time points after the temperature shift, harvest the cells.

-

Subcellular Fractionation: Lyse the cells and separate the subcellular components by centrifugation. This can be used to separate intact virions from released viral genomes.

-

Quantification of Uncoating: Quantify the amount of released viral RNA in the cytoplasm using a technique like quantitative reverse transcription PCR (qRT-PCR). A reduction in the amount of cytoplasmic viral RNA in this compound-treated cells compared to untreated controls indicates inhibition of uncoating.

Conclusion

This compound remains a significant compound in the study of antiviral agents due to its well-defined mechanism of action against picornaviruses. Its broad-spectrum activity suggests potential for further investigation and development. This technical guide has summarized the key chemical, physical, and biological properties of this compound, providing a foundation for researchers and drug development professionals. Further studies are warranted to fully elucidate its pharmacokinetic and toxicological profiles and to explore its potential in combination therapies or against emerging viral threats.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C20H29ClO4 | CID 41782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Antiviral activity of this compound on deoxyribonucleic acid and ribonucleic acid viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. This compound | 56219-57-9 [chemicalbook.com]

- 6. PubChemLite - this compound (C20H29ClO4) [pubchemlite.lcsb.uni.lu]

- 7. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. Inhibition of uncoating of poliovirus by this compound, a new antiviral drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tolerance and percutaneous absorption of topically applied this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

Arildone (Win 38020): A Technical Deep Dive into its Antiviral Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arildone (Win 38020), chemically known as 4-[6-(2-chloro-4-methoxyphenoxy)hexyl]-3,5-heptanedione, is a synthetic antiviral compound that has demonstrated inhibitory activity against a range of both DNA and RNA viruses. Original research has primarily focused on its efficacy against picornaviruses, such as poliovirus, and herpesviruses, particularly Herpes Simplex Virus type 2 (HSV-2). This technical guide synthesizes the foundational research on this compound, presenting its quantitative antiviral activity, detailing the experimental protocols used in its evaluation, and visualizing its proposed mechanisms of action.

Quantitative Antiviral Activity

| Virus | Assay Type | Concentration | % Inhibition / Endpoint | Reference |

| Murine Cytomegalovirus (DNA) | Replication Inhibition | 3 µg/mL | 64% | [1] |

| Semliki Forest Virus (RNA) | Replication Inhibition | 3 µg/mL | 68% | [1] |

| Vesicular Stomatitis Virus (RNA) | Replication Inhibition | 3 µg/mL | 94% | [1] |

| Coxsackievirus A9 (RNA) | Replication Inhibition | 3 µg/mL | 98% | [1] |

| Various DNA and RNA Viruses | Plaque Reduction | 3-5 µg/mL | 50% reduction in plaque numbers | [1] |

| Poliovirus 2 | Single Cycle Growth | 1 µg/mL | Complete inhibition | [2] |

Mechanism of Action

This compound exhibits distinct mechanisms of action against different viral families.

Inhibition of Picornavirus Uncoating

Against poliovirus, this compound's primary mechanism is the inhibition of viral uncoating.[2] Research indicates that this compound stabilizes the viral capsid by interacting with the VP1 capsid protein. This stabilization prevents the conformational changes necessary for the release of the viral RNA into the host cell cytoplasm, thereby halting the replication process at a very early stage. The resistance to this compound has been mapped to mutations in the VP1 protein, further solidifying its role as the drug's target.[2]

dot

References

An In-Depth Technical Guide to the Synthesis of 4-[6-(2-chloro-4-methoxyphenoxy)hexyl]-3,5-heptanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed, plausible synthetic pathway for the preparation of 4-[6-(2-chloro-4-methoxyphenoxy)hexyl]-3,5-heptanedione, a compound of interest for its potential applications in drug development and chemical research. Due to the absence of a directly published synthesis protocol for this specific molecule, this guide outlines a rational, multi-step approach based on well-established and analogous chemical transformations. The proposed synthesis is divided into three key stages: the synthesis of the starting material 3,5-heptanedione, the preparation of the key intermediate 1-(6-bromohexyloxy)-2-chloro-4-methoxybenzene, and the final C-alkylation to yield the target compound.

Proposed Synthesis Pathway

The overall synthetic strategy is a convergent approach, involving the separate synthesis of the β-diketone moiety and the substituted phenoxyhexyl side chain, followed by their coupling in the final step.

An In-depth Technical Guide on Early Studies of Arildone's Effect on Viral Uncoating

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal research conducted on the antiviral agent Arildone, with a specific focus on its mechanism of action targeting the uncoating of picornaviruses, particularly poliovirus. The document synthesizes findings from key early studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the proposed mechanisms and workflows.

Introduction

This compound (4-[6-(2-chloro-4-methoxyphenoxy)hexyl]-3,5-heptanedione) emerged in the late 1970s as a novel antiviral compound with a unique mechanism of action. Early investigations revealed its potent inhibitory effects on the replication of several viruses, most notably poliovirus. These pioneering studies established that this compound's primary antiviral activity stems from its ability to prevent the uncoating of the viral capsid, a critical early step in the viral life cycle. This document delves into the foundational research that elucidated this mechanism.

Quantitative Data on this compound's Antiviral Activity

The initial studies on this compound provided quantitative data on its efficacy against poliovirus replication and its direct impact on the viral capsid. The following table summarizes key findings from this early research.

| Virus Type | Assay | Compound | Concentration | Observed Effect | Reference |

| Poliovirus Type 2 (Wild-Type) | Single-Cycle Growth Curve | This compound | 1 µg/ml | Complete inhibition of viral replication.[1] | Eggers, 1982 |

| Poliovirus Type 2 (this compound-Resistant Mutant) | Single-Cycle Growth Curve | This compound | 1 µg/ml | No influence on viral replication.[1] | Eggers, 1982 |

| Poliovirus (Wild-Type) | Capsid Stability (Alkaline Degradation) | This compound | Not Specified | Stabilization of the viral capsid.[1] | Eggers, 1982 |

| Poliovirus (this compound-Resistant Mutant) | Capsid Stability (Alkaline Degradation) | This compound | Not Specified | No marked stabilization of the viral capsid.[1] | Eggers, 1982 |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that were pivotal in understanding this compound's effect on viral uncoating.

This protocol was used to determine the effect of this compound on the replication of poliovirus over a single infectious cycle.

Objective: To quantify the inhibition of viral replication in the presence of this compound.

Materials:

-

HeLa cells

-

Poliovirus stock (wild-type and/or this compound-resistant mutant)

-

This compound solution (e.g., 1 µg/ml in culture medium)

-

Cell culture medium (e.g., Eagle's Minimum Essential Medium with fetal bovine serum)

-

Incubator at 37°C with 5% CO2

-

Apparatus for plaque assay

Procedure:

-

HeLa cells were grown to confluence in cell culture plates.

-

The cell monolayers were infected with poliovirus at a high multiplicity of infection (MOI) to ensure a single cycle of replication.

-

Following a 1-hour adsorption period at 37°C, the viral inoculum was removed.

-

The cell monolayers were washed with phosphate-buffered saline (PBS) to remove unadsorbed virus.

-

Culture medium containing either this compound (1 µg/ml) or a vehicle control was added to the plates.

-

The infected cells were incubated at 37°C.

-

At various time points post-infection (e.g., 0, 2, 4, 6, 8, 10, and 12 hours), samples of the culture supernatant and cell lysates were collected.

-

The collected samples were subjected to plaque assays to determine the viral titer (Plaque Forming Units per ml, PFU/ml).

-

The results were plotted as viral titer versus time post-infection to generate single-cycle growth curves for both the this compound-treated and control groups.

This photosensitive dye-based assay was employed to directly measure the effect of this compound on the uncoating of poliovirus.

Objective: To determine if this compound inhibits the release of viral RNA from the capsid.

Materials:

-

Poliovirus stock grown in the presence of neutral red dye

-

HeLa cells

-

This compound solution

-

Culture medium

-

Visible light source

-

Apparatus for plaque assay

Procedure:

-

A stock of photosensitive poliovirus was prepared by propagating the virus in HeLa cells in a medium containing neutral red. This results in the incorporation of the dye into the virions.

-

HeLa cell monolayers were infected with the neutral red-sensitized poliovirus in the presence or absence of this compound.

-

The infection was allowed to proceed for a period sufficient for uncoating to occur in the control group.

-

Following this incubation, the cells were exposed to visible light.

-

Virions that have successfully uncoated will have released the neutral red dye and their RNA, leading to productive infection. Virions that remain intact will retain the dye, and upon light exposure, the dye will inactivate the viral RNA, preventing infection.

-

After light exposure, the cells were overlaid with agar-containing medium and incubated to allow for plaque formation.

-

The number of plaques in the this compound-treated and control plates was counted. A higher number of plaques in the this compound-treated, light-exposed cells compared to the control, light-exposed cells would indicate that uncoating was inhibited, thus protecting the viral RNA from photoinactivation.

Visualizations: Mechanism of Action and Experimental Workflow

The following diagrams, created using the DOT language for Graphviz, illustrate the proposed mechanism of this compound's action and a typical experimental workflow to study its effect on viral uncoating.

Caption: Proposed mechanism of this compound's action on poliovirus.

Caption: Experimental workflow for assessing this compound's effect on uncoating.

Conclusion

The early studies on this compound were instrumental in establishing the concept of viral uncoating as a viable target for antiviral therapy. The research on its effect on poliovirus not only elucidated the specific mechanism of action for this compound but also paved the way for the development of other capsid-binding inhibitors. The methodologies developed and the quantitative data generated during this period remain a cornerstone of our understanding of picornavirus replication and its inhibition. This guide serves as a technical resource for researchers and professionals in the field, providing a detailed look into the foundational science behind this important class of antiviral agents.

References

Arildone's Interaction with the Poliovirus Capsid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular interactions between the antiviral agent Arildone and the poliovirus capsid. The document outlines the mechanism of action, binding site characteristics, and detailed experimental protocols for studying this interaction, aimed at facilitating further research and development in the field of antiviral therapies.

Executive Summary

This compound is an antiviral compound that exhibits potent activity against poliovirus by directly interacting with the viral capsid. It belongs to a class of compounds known as capsid binders or "pocket factors," which function by stabilizing the virion structure. This stabilization prevents the necessary conformational changes required for the virus to uncoat and release its RNA genome into the host cell, thereby inhibiting viral replication at an early stage. While specific quantitative binding affinity data and a high-resolution crystal structure of this compound complexed with the poliovirus capsid are not publicly available, extensive research on this compound and analogous compounds has elucidated its mechanism of action and binding site. This guide synthesizes the available data to provide a comprehensive technical overview.

Mechanism of Action: Capsid Stabilization and Uncoating Inhibition

This compound's primary mechanism of action is the stabilization of the poliovirus capsid.[1] The poliovirus capsid is a dynamic structure that must undergo significant conformational rearrangements to release its genetic material into the host cell. Upon binding to the host cell receptor, the native, infectious 160S virion transitions to a 135S particle, a process that involves the externalization of the N-terminus of the VP1 protein and the myristoylated VP4 protein.[2] This transition is essential for the subsequent uncoating and release of the viral RNA.

This compound and similar capsid-binding compounds insert into a hydrophobic pocket within the VP1 capsid protein.[3] This binding event physically restrains the capsid, preventing the conformational flexibility required for the 160S-to-135S transition. By locking the capsid in a more rigid state, this compound effectively blocks the uncoating process, trapping the viral genome within the protective protein shell and halting the infection cycle.[4] Evidence for this mechanism comes from experiments demonstrating that this compound protects the poliovirus capsid from degradation by heat and alkaline conditions.[5]

dot

Caption: this compound's mechanism of action against poliovirus.

Binding Site Characterization

The binding site for this compound and other capsid binders is a hydrophobic pocket located within the β-barrel of the VP1 capsid protein.[6][7] This pocket is situated beneath the "canyon," a depression on the virion surface that is involved in receptor binding.[8] In many enteroviruses, this pocket is occupied by a natural lipid molecule, often referred to as a "pocket factor," which plays a role in regulating virion stability.[7] this compound displaces this natural ligand and binds more tightly, enhancing the stability of the capsid.[3]

Studies on this compound-resistant poliovirus mutants have provided valuable insights into the specific amino acid residues that line this binding pocket. An this compound-resistant strain of poliovirus type 2 was found to have alterations in the VP1 protein, as determined by peptide mapping.[5] While the specific mutations for this compound resistance are not detailed in the available literature, studies with analogous WIN compounds have identified mutations in VP1 that confer resistance, further defining the binding site.

Quantitative Data

While the precise dissociation constant (Kd) for this compound's interaction with the poliovirus capsid is not available in the literature, data from analogous capsid-binding compounds provide an indication of the expected binding affinity.

| Compound | Virus Serotype | Method | Binding Affinity (Kd) | Reference |

| Pocapavir | Poliovirus Type 2 | Not Specified | 8.85 x 10-8 M | [9] |

| Soluble Poliovirus Receptor | Poliovirus Type 1 | Surface Plasmon Resonance | KD1 = 0.67 µM, KD2 = 0.11 µM | [10] |

| Compound | Virus Serotype | Assay | IC50 / EC50 | Reference |

| This compound | Poliovirus Type 2 | Single Cycle Growth Curve | ~1 µg/mL | [5] |

| WIN 51711 | Poliovirus Type 2 | Neutral Red Uncoating Assay | 0.03 µg/mL (90% inhibition) | [4] |

| Pleconaril | Poliovirus Type 3 | MTT Assay | 1.4 µM | [11] |

| Pocapavir | Poliovirus Type 1 | Not Specified | 0.02 µg/mL | [9] |

| Pocapavir | Poliovirus Type 2 | Not Specified | 0.08 µg/mL | [9] |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the interaction of capsid-binding compounds like this compound with the poliovirus capsid.

Capsid Thermal Stability Assay (ThermoFluor/PaSTRy)

This assay measures the thermal stability of the poliovirus capsid in the presence and absence of a test compound by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions of proteins as they unfold.

dot

Caption: Workflow for the capsid thermal stability assay.

Materials:

-

Purified poliovirus

-

This compound or other test compound

-

SYPRO Orange dye (5000x stock in DMSO)

-

Phosphate-buffered saline (PBS)

-

qPCR instrument with thermal ramping and fluorescence detection capabilities

-

Optically clear qPCR plates

Procedure:

-

Sample Preparation: Prepare dilutions of purified poliovirus in PBS. For compound-treated samples, pre-incubate the virus with the desired concentration of this compound for 1 hour at room temperature. Include a no-virus control and a virus-only control.

-

Dye Preparation: Prepare a working solution of SYPRO Orange dye by diluting the stock solution in PBS.

-

Assay Setup: In a qPCR plate, combine the virus samples (with and without this compound) with the SYPRO Orange working solution.

-

Thermal Ramping: Place the plate in the qPCR instrument and run a program with a gradual temperature increase (e.g., from 25°C to 95°C at a rate of 1°C per minute).

-

Fluorescence Measurement: Set the instrument to measure fluorescence at each temperature increment.

-

Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum, corresponding to the point of maximal protein unfolding. An increase in the Tm in the presence of this compound indicates capsid stabilization.[1][12][13][14][15]

Neutral Red-Sensitized Virus Uncoating Assay

This assay measures the inhibition of viral uncoating by determining the light sensitivity of virus that has entered the host cell. Virus containing neutral red is infectious in the dark, but is inactivated upon exposure to light if it remains encapsidated.

dot

Caption: Workflow for the neutral red-sensitized virus uncoating assay.

Materials:

-

Poliovirus stock

-

HeLa cells or other susceptible cell line

-

Neutral Red solution

-

This compound or other test compound

-

Cell culture medium

-

Agarose for plaque assay overlay

-

Visible light source

Procedure:

-

Preparation of Neutral Red-Containing Virus: Propagate poliovirus in HeLa cells in the presence of a low concentration of neutral red. Purify the resulting neutral red-containing virus stock.

-

Cell Infection: Seed HeLa cells in multi-well plates. Infect the cells with the neutral red-containing virus in the presence of various concentrations of this compound. Include a no-drug control.

-

Virus Entry: Incubate the infected cells for a period sufficient to allow virus entry but not significant replication (e.g., 2-3 hours).

-

Light Exposure: Expose half of the wells for each condition to a bright visible light source for a set period (e.g., 15 minutes). Keep the other half of the wells in the dark.

-

Plaque Assay: Overlay all wells with an agarose-containing medium and incubate for 2-3 days to allow plaque formation.

-

Data Analysis: Stain the cells and count the number of plaques in each well. The percentage of uncoating is calculated as (titer in light-exposed wells / titer in dark wells) x 100. A decrease in the percentage of uncoating in the presence of this compound indicates inhibition of this process.[4][16]

Visualization of the this compound-Poliovirus Capsid Interaction

While a specific crystal structure of this compound bound to the poliovirus capsid is unavailable, structural studies of other capsid binders, such as WIN 51711, provide a model for this interaction.[17] The following diagram illustrates the hypothetical binding of this compound within the hydrophobic pocket of the VP1 protein.

dot

Caption: Hypothetical model of this compound binding in the VP1 pocket.

This model depicts this compound inserting its long, hydrophobic alkyl chain and phenoxy group into the pocket, with the diketone moiety potentially forming specific interactions with the amino acid residues lining the pocket. This "plug-in" model explains the stabilization of the capsid and the inhibition of the conformational changes necessary for uncoating.

Conclusion

This compound represents a class of antiviral compounds that effectively inhibit poliovirus replication by targeting the viral capsid. Its mechanism of action, involving the stabilization of the capsid and the prevention of uncoating, has been well-established through a variety of experimental approaches. While a high-resolution structure of the this compound-poliovirus complex and precise binding affinity data remain to be determined, the information gathered from studies on this compound and analogous compounds provides a strong foundation for the rational design of next-generation anti-picornaviral agents. The experimental protocols and conceptual models presented in this guide are intended to serve as a valuable resource for researchers dedicated to this endeavor.

References

- 1. Increasing Type 1 Poliovirus Capsid Stability by Thermal Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Action and Capsid-Stabilizing Properties of VHHs with an In Vitro Antipolioviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nationalacademies.org [nationalacademies.org]

- 4. Prevention of rhinovirus and poliovirus uncoating by WIN 51711, a new antiviral drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An antiviral compound that blocks structural transitions of poliovirus prevents receptor binding at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nectin-Like Interactions between Poliovirus and Its Receptor Trigger Conformational Changes Associated with Cell Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interaction of the poliovirus receptor with poliovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiviral Development for the Polio Endgame: Current Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aminer.org [aminer.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Fluorometric Estimation of Viral Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. home.sandiego.edu [home.sandiego.edu]

- 14. bio-rad.com [bio-rad.com]

- 15. its.caltech.edu [its.caltech.edu]

- 16. Neutral Red Assay for Murine Norovirus Replication and Detection in a Mouse [bio-protocol.org]

- 17. Structures of poliovirus complexes with anti-viral drugs: implications for viral stability and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antiviral Potential of Aryl Diketone Compounds: A Technical Guide for Drug Discovery Professionals

Introduction

Aryl diketone compounds, a class of molecules characterized by two ketone groups separated by an aryl moiety, have emerged as a promising scaffold in the development of novel antiviral therapeutics. Their ability to chelate metal ions is central to their primary mechanism of action, particularly as inhibitors of viral enzymes that are crucial for replication. This technical guide provides an in-depth overview of the antiviral activity of aryl diketone compounds, focusing on their mechanisms of action, quantitative antiviral data, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of antiviral research.

Mechanism of Action: Inhibition of Viral Enzymes

The most well-documented mechanism of action for aryl diketone compounds is the inhibition of viral integrase, particularly HIV-1 integrase.[1][2][3] These compounds, often referred to as β-diketo acids (DKAs), chelate the divalent metal ions (typically Mg²⁺ or Mn²⁺) in the enzyme's active site. This chelation disrupts the catalytic activity of the integrase, preventing the insertion of the viral DNA into the host cell's genome, a critical step in the retroviral life cycle.[3]

Beyond HIV integrase, aryl diketone derivatives have shown inhibitory activity against other viral enzymes, such as the cap-snatching endonuclease of influenza virus and the helicase of SARS-CoV-2, suggesting a broader potential for this class of compounds.[4]

Signaling Pathway of HIV-1 Integrase Inhibition by Aryl Diketo Acids

The following diagram illustrates the mechanism of HIV-1 integrase inhibition by aryl diketo acid derivatives.

Quantitative Antiviral Activity Data

The following tables summarize the in vitro antiviral activity of various aryl diketone compounds against a range of viruses. The data is compiled from multiple studies and presented for easy comparison.

Anti-HIV Activity of Aryl Diketo Acid Derivatives

| Compound Class | Specific Compound | Virus Strain | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Quinolonyl Diketo Acid | Derivative 8 | HIV-1 H9/HTLVIIIB | Cell-based | 4.29 | >200 | >46.6 | [3] |

| Aryl β-Diketo Acid | L-708,906 | HIV-1 | Cell-based | 2.0 | - | - | [1] |

| Indolyl Diketo Acid | 5CITEP | HIV-1 | Cell-based | >100 | - | - | [1] |

Anti-Influenza Virus Activity of Diketo Acid Derivatives

| Compound Class | Specific Compound | Virus Strain | Assay | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Diketo Acid Derivative | L-742,001 | Influenza A | Endonuclease | - | - | - | [4] |

| Aryl Alkyl Diketone | Various | Influenza A | Plaque Reduction | - | - | - | [5] |

Anti-Herpes Simplex Virus (HSV) Activity of Aryl Diketone Derivatives

| Compound Class | Specific Compound | Virus Strain | Assay | MIC (µg/mL) | Reference |

| Aryl bis(β-diketone) | Compound 6 | HSV-1 & HSV-2 | Cytopathic Effect | - | [1] |

| Aryloxy Alkyl Diketone | Compound 56 | HSV-1 & HSV-2 | Plaque Reduction | - | [2] |

Activity Against Other Viruses

| Compound Class | Specific Compound | Virus | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Diketo Acid Derivative | IN5 | Ebinur Lake Virus | Cell-based | 12.4 | 266.0 | 21.5 | [4] |

| Diketo Acid Derivative | IN16 | Ebinur Lake Virus | Cell-based | 14.2 | 231.0 | 16.3 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of antiviral activity studies. The following sections provide generalized protocols for key experiments cited in the literature on aryl diketone compounds.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a standard method for determining the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC₅₀).

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero, MDCK) in 6- or 12-well plates.

-

Virus stock of known titer (Plaque Forming Units/mL).

-

Test compound stock solution.

-

Cell culture medium (e.g., DMEM).

-

Serum-free medium.

-

Semi-solid overlay medium (e.g., containing agarose or carboxymethylcellulose).

-

Phosphate-Buffered Saline (PBS).

-

Fixing solution (e.g., 10% formalin).

-

Staining solution (e.g., 0.1% crystal violet).

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.

-

Compound Dilution: Prepare serial dilutions of the test compound in serum-free medium.

-

Infection: Aspirate the growth medium from the cell monolayers and wash with PBS. Infect the cells with a predetermined amount of virus (e.g., 100 PFU/well) in the presence of the various concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.

-

Overlay: After the adsorption period, remove the virus inoculum and add the semi-solid overlay medium containing the respective concentrations of the test compound.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-4 days).

-

Plaque Visualization:

-

Fix the cells with the fixing solution.

-

Remove the overlay and stain the cell monolayer with crystal violet solution.

-

Gently wash the wells with water and allow them to air dry.

-

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The IC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to determine the 50% cytotoxic concentration (CC₅₀) of a compound, which is the concentration that reduces the viability of uninfected cells by 50%.

Materials:

-

Host cells in logarithmic growth phase.

-

96-well plates.

-

Test compound stock solution.

-

Cell culture medium.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of the test compound to the wells in triplicate. Include a cell control (no compound) and a blank control (medium only).

-

Incubation: Incubate the plate for a period equivalent to the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the cell control. The CC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Antiviral Compound Screening

The following diagram outlines a typical workflow for screening and evaluating the antiviral potential of aryl diketone compounds.

Conclusion

Aryl diketone compounds represent a versatile and potent class of antiviral agents with a well-established mechanism of action against key viral enzymes. The data presented in this guide highlight their activity against a range of clinically relevant viruses. The provided experimental protocols serve as a foundation for the continued investigation and development of this promising class of compounds. Further research, including lead optimization and in vivo studies, is warranted to fully realize the therapeutic potential of aryl diketone derivatives in the fight against viral diseases.

References

- 1. Antiviral activity of some beta-diketones. 3. Aryl bis(beta-diketones). Antiherpetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiviral activity of some beta-diketones. 2. Aryloxy alkyl diketones. In vitro activity against both RNA and DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiviral activity of some beta-diketones. 1. Aryl alkyl diketones. In vitro activity against both RNA and DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rscbmcs.org [rscbmcs.org]

- 5. pubs.acs.org [pubs.acs.org]

The Evolution of Capsid-Binding Antiviral Agents: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

The viral capsid, a protein shell encasing the viral genome, represents a critical and highly attractive target for antiviral drug development. Its essential roles in multiple stages of the viral lifecycle, including genome protection, host cell entry, uncoating, assembly, and maturation, offer numerous opportunities for therapeutic intervention. Unlike many viral enzymes, capsid proteins often lack cellular homologs, promising a lower potential for off-target toxicity.[1] This guide provides an in-depth exploration of the historical development of capsid-binding antiviral agents, from the early discoveries to the latest clinical breakthroughs. It details the key scientific milestones, presents comparative quantitative data, outlines essential experimental protocols, and visualizes the complex biological processes involved.

A Historical Trajectory of Discovery and Innovation

The journey of capsid-binding antiviral agents began over four decades ago with the pioneering work of the Sterling-Winthrop Research Institute.[2] Screening of chemical libraries for antiviral activity led to the discovery of a series of compounds, famously known as WIN compounds , which demonstrated efficacy against picornaviruses, particularly rhinoviruses, the primary cause of the common cold. This marked a paradigm shift in antiviral research, moving beyond targeting viral enzymes to directly interfering with the structural components of the virus.

A significant milestone in this field was the formulation of the "canyon hypothesis" in the mid-1980s. X-ray crystallography studies of human rhinovirus 14 (HRV-14) revealed a deep cleft, or "canyon," on the viral surface, which was identified as the binding site for the host cell receptor, ICAM-1.[3] It was proposed that antiviral compounds, like the WIN series, could bind to a hydrophobic pocket within this canyon, thereby preventing receptor attachment and subsequent viral entry, or by stabilizing the capsid to inhibit uncoating.[2][3][4]

This structure-based understanding fueled the development of more potent and specific capsid inhibitors. Pleconaril , developed by ViroPharma, emerged as a promising broad-spectrum anti-picornavirus agent in the late 1990s and early 2000s.[5][6][][8] It demonstrated activity against a wide range of enteroviruses and rhinoviruses by binding to the hydrophobic pocket and preventing uncoating.[5][9][10][11]

The turn of the century saw the application of capsid-binding strategies to other challenging viruses, most notably the Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). For HIV, researchers began to target the conical capsid core, which plays a crucial role in the early stages of infection, including reverse transcription and nuclear import. This led to the discovery of compounds like PF-74 , which binds to the interface between capsid protein (CA) subunits.[1]

A landmark achievement in this area is the recent development of Lenacapavir (GS-6207) by Gilead Sciences.[12][13][14][15][16] This first-in-class, long-acting HIV capsid inhibitor exhibits picomolar potency and a novel mechanism of action, interfering with multiple stages of the viral lifecycle, including nuclear transport, assembly, and disassembly.[13] Its remarkable efficacy in clinical trials has heralded a new era in HIV treatment and prevention.[12][13][14][15]

Simultaneously, significant progress has been made in targeting the HBV capsid. Researchers have developed capsid assembly modulators (CAMs) , also known as core protein allosteric modulators (CpAMs), which disrupt the normal process of nucleocapsid formation.[17][18][19][20][21][22][23][24] These molecules can either accelerate assembly to form empty, non-infectious capsids or misdirect assembly to create aberrant structures.[17][20]

Quantitative Analysis of Capsid-Binding Agents

The potency of capsid-binding antiviral agents is typically quantified by their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) in cell-based assays. Binding affinity is often determined by the dissociation constant (Kd). The following tables summarize key quantitative data for representative capsid-binding agents across different viral targets, providing a comparative overview of their activity.

| Compound | Virus Target | Assay | Cell Line | IC50 / EC50 | Reference |

| WIN 52084 | Human Rhinovirus 14 (HRV-14) | Plaque Reduction | - | Kd: 0.02 µM | [3] |

| Disoxaril (WIN 51711) | Human Rhinovirus 14 (HRV-14) | Plaque Reduction | - | Kd: 0.08 µM | [3] |

| WIN 54954 | Human Rhinovirus 14 (HRV-14) | Plaque Reduction | - | Kd: 0.22 µM | [3] |

| Pleconaril | Enterovirus 7 (Wallace) | Cytopathic Effect | - | 0.05 ± 0.03 µM | [9] |

| Pleconaril | Echovirus 11 (Gregory) | Cytopathic Effect | - | 0.01 ± 0.005 µM | [9] |

| Pleconaril | Coxsackievirus B1 (Conn-5) | Cytopathic Effect | - | 0.002 ± 0.0005 µM | [9] |

| Pleconaril | Coxsackievirus B3 (M) | Cytopathic Effect | - | 0.02 µM | [9] |

| Pocapavir | Various Enteroviruses | Cytopathic Effect | - | 0.09–0.5 μM | [10] |

| MDL-860 | Various Enteroviruses | Cytopathic Effect | - | 0.2–4 μM | [10] |

| Oxoglaucine | Various Enteroviruses | Cytopathic Effect | - | 0.05–0.2 μM | [10] |

| Compound | Virus Target | Assay Cell Line | EC50 (pM) | Reference(s) |

| Lenacapavir | HIV-1 (Wild-Type) | MT-4 cells | 105 | [9] |

| Lenacapavir | HIV-1 (Wild-Type) | Primary human CD4+ T cells | 32 | [9] |

| Lenacapavir | HIV-1 (Wild-Type) | Macrophages | 56 | [9] |

| Compound | Mechanism Class | EC50 (HBV DNA reduction) | Reference(s) |

| JNJ-56136379 | CAM | 54 nM (HepG2.117 cells) | [25] |

| ABI-H3733 | Class II CAM | 5 nM | [24] |

| VNRX-9945 | Class I CAM | 2.3 nM (HepG2.2.15 cells) | [24] |

| GST-HG141 | CAM | Protein binding-adjusted EC50: 16.89 ng/mL | [14] |

Key Experimental Protocols

The discovery and characterization of capsid-binding antiviral agents rely on a suite of specialized in vitro assays. These protocols are fundamental to identifying lead compounds, elucidating their mechanisms of action, and quantifying their potency.

Plaque Reduction Assay

The plaque reduction assay is a gold-standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.

Methodology:

-

Cell Seeding: Plate a monolayer of susceptible host cells in multi-well plates and grow to confluency.

-

Compound Preparation: Prepare serial dilutions of the test compound in a suitable culture medium.

-

Virus Preparation: Dilute the virus stock to a concentration that produces a countable number of plaques (typically 50-100 plaque-forming units per well).

-

Infection: Remove the culture medium from the cells and infect with the prepared virus inoculum.

-

Treatment: After a viral adsorption period (e.g., 1 hour), remove the inoculum and add the different concentrations of the test compound.

-

Overlay: Add a semi-solid overlay (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-10 days, depending on the virus).

-

Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percent inhibition of plaque formation for each compound concentration relative to a virus-only control. Determine the IC50 value from the dose-response curve.[1][22]

Fluorescence Polarization (FP) Assay

The FP assay is a homogeneous, solution-based technique used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger protein, such as a viral capsid protein.

Methodology:

-

Reagent Preparation: Prepare the fluorescently labeled tracer (e.g., a known capsid-binding molecule with a fluorescent tag) and the purified viral capsid protein in a suitable buffer.

-

Assay Setup: In a microplate, add a fixed concentration of the tracer and varying concentrations of the capsid protein. For competitive binding assays, add a fixed concentration of both the tracer and the capsid protein, along with varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters. The instrument excites the sample with polarized light and measures the emitted light in planes parallel and perpendicular to the excitation plane.

-

Data Analysis: The degree of polarization is calculated from the intensities of the parallel and perpendicular emitted light. An increase in polarization indicates binding of the tracer to the protein. For competitive assays, a decrease in polarization indicates displacement of the tracer by the test compound. Binding affinities (Kd) or inhibitory concentrations (IC50) can be determined by fitting the data to appropriate binding models.[8][26][27][28][29]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, homogeneous assay ideal for high-throughput screening of protein-protein or protein-ligand interactions, such as the inhibition of capsid protein dimerization or oligomerization.

Methodology:

-

Reagent Preparation: Label one interacting partner (e.g., capsid monomer) with a donor fluorophore (typically a lanthanide like Europium) and the other interacting partner with an acceptor fluorophore (e.g., allophycocyanin). Alternatively, tagged proteins can be used with fluorophore-labeled antibodies.

-

Assay Setup: In a microplate, combine the donor- and acceptor-labeled proteins in the presence of varying concentrations of the test compound.

-

Incubation: Incubate the mixture to allow for protein-protein interaction and inhibitor binding.

-

Measurement: Excite the donor fluorophore using a pulsed light source (e.g., a laser at 337 nm). After a time delay to reduce background fluorescence, measure the emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm).

-

Data Analysis: The TR-FRET signal is typically expressed as the ratio of the acceptor emission to the donor emission. A decrease in this ratio indicates that the test compound is inhibiting the protein-protein interaction. IC50 values can be calculated from the dose-response curve.[2][28][30][31][32][33][34][35]

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is a highly sensitive, bead-based, no-wash immunoassay used to study molecular interactions, including the disruption of capsid protein assembly.

Methodology:

-

Reagent Preparation: Use two types of beads: Donor beads (e.g., coated with streptavidin) and Acceptor beads (e.g., coated with an antibody specific to the target protein). One interacting partner is biotinylated, and the other is tagged with a molecule recognized by the antibody on the Acceptor bead.

-

Assay Setup: In a microplate, combine the biotinylated protein, the tagged protein, and the Acceptor beads in the presence of varying concentrations of the test compound.

-

Incubation: Incubate to allow for the formation of protein-protein interaction complexes.

-

Donor Bead Addition: Add the streptavidin-coated Donor beads.

-

Second Incubation: Incubate to allow the Donor beads to bind to the biotinylated protein.

-

Measurement: Excite the Donor beads with a laser (at 680 nm). If the Donor and Acceptor beads are in close proximity (due to the protein-protein interaction), the Donor beads release singlet oxygen, which diffuses to the Acceptor beads, triggering a chemiluminescent signal that is measured at 615 nm.

-

Data Analysis: A decrease in the luminescent signal indicates that the test compound is inhibiting the protein-protein interaction. IC50 values can be determined from the dose-response data.[27][36][37][38][39]

Mechanisms of Action and Signaling Pathways

The efficacy of capsid-binding antiviral agents stems from their ability to disrupt one or more critical steps in the viral lifecycle. The specific mechanism of inhibition can vary depending on the virus and the chemical nature of the inhibitor.

Picornavirus Capsid Inhibition

For many picornaviruses, such as rhinoviruses and enteroviruses, capsid-binding compounds insert into a hydrophobic pocket in the VP1 protein. This can have two primary inhibitory effects:

-

Inhibition of Attachment: Binding of the compound can induce conformational changes in the receptor-binding site (the "canyon"), preventing the virus from attaching to its host cell receptor.

-

Inhibition of Uncoating: The compound can stabilize the capsid, making it more rigid and preventing the conformational changes necessary for the release of the viral RNA into the cytoplasm.[4][10][21]

Caption: Inhibition of picornavirus entry and uncoating by capsid-binding agents.

HIV Capsid Inhibition

The HIV capsid is a more complex target, and inhibitors can interfere with its function at multiple stages of the viral lifecycle.

-

Nuclear Import: After entering the host cell, the HIV capsid traffics to the nucleus. Capsid inhibitors can disrupt the interaction between the capsid and host factors essential for nuclear import, such as cleavage and polyadenylation specificity factor 6 (CPSF6) and nucleoporin 153 (Nup153).[1][40][41][42][43]

-

Uncoating: Proper uncoating of the viral core is a finely tuned process. Capsid inhibitors can either stabilize or destabilize the capsid, leading to premature or delayed uncoating, both of which are detrimental to successful infection.

-

Assembly and Maturation: In the late stages of the viral lifecycle, new viral particles are assembled. Capsid inhibitors can interfere with the proper assembly of the capsid, leading to the formation of non-infectious virions.[31]

Caption: Multi-stage inhibition of the HIV lifecycle by capsid-targeting agents.

HBV Capsid Assembly Modulation

HBV capsid assembly modulators (CAMs) or core protein allosteric modulators (CpAMs) represent a distinct class of capsid-targeting agents. They bind to the core protein (HBc) dimers and allosterically modulate their conformation, leading to aberrant capsid assembly.

-

Class I CAMs (Assembly Misdirectors): These compounds induce the formation of non-capsid polymers or aggregates that are non-functional.

-

Class II CAMs (Assembly Accelerators): These compounds accelerate the kinetics of capsid assembly, resulting in the formation of empty capsids that lack the viral pregenomic RNA (pgRNA) and polymerase, rendering them non-infectious.

Both classes of CAMs effectively block the production of infectious viral particles.

References

- 1. Interactions of HIV-1 Capsid with Host Factors and Their Implications for Developing Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]